

Comprehensive Application Notes and Protocols: Cinoxacin Susceptibility Testing Breakpoints and Interpretation

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Compound Focus: Cinoxacin

CAS No.: 28657-80-9

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Introduction and Historical Context

Cinoxacin is a first-generation synthetic quinolone antibiotic that was historically used for the treatment of uncomplicated urinary tract infections (UTIs). As a **bacterial DNA gyrase inhibitor**, **cinoxacin** exhibits bactericidal activity primarily against Gram-negative aerobic pathogens commonly associated with urinary tract infections. The drug was first patented in 1972 and received FDA approval in 1980 under the brand name Cinobac, with initial clinical use primarily targeting **Gram-negative urinary pathogens** including *Escherichia coli*, *Klebsiella* species, and *Proteus* species. [1] [2] Despite its historical significance, **cinoxacin** has been largely discontinued in many markets, including the United States, United Kingdom, and throughout the European Union, with marketing authorization formally suspended. [2]

The significance of **cinoxacin** in modern antimicrobial research lies primarily in its role as a **foundational quinolone** that helped establish the structure-activity relationships for this important class of antimicrobial agents. **Cinoxacin** belongs to the first generation of quinolone antibiotics, which also included nalidixic acid, oxolinic acid, and piperimidic acid. These early quinolones demonstrated **modest improvements** over the prototype nalidixic acid but were characterized by a relatively narrow antimicrobial spectrum, primarily targeting Enterobacteriaceae, with limited activity against Gram-positive organisms and no appreciable activity against *Pseudomonas aeruginosa*. [1] [2] Understanding the susceptibility testing parameters for

cinoxacin provides important historical context for the evolution of quinolone breakpoints and resistance patterns.

Table: Historical Development Timeline of **Cinnoxacin**

| Year | Development Milestone | Significance |
|------|--|--|
| 1972 | Patent filed by Eli Lilly | Establishment of intellectual property protection for cinoxacin |
| 1975 | First in vitro antibacterial studies published | Characterization of basic susceptibility profile against Gram-negative pathogens |
| 1979 | Marketing approval in UK and Switzerland | Initial international regulatory approval |
| 1980 | FDA approval in United States | Access to important US market under brand name Cinobac |
| 1992 | Distribution rights transferred to Oclassen | Changes in marketing and distribution strategies |
| 1997 | Acquisition by Watson Pharmaceuticals | Consolidation of pharmaceutical assets |
| 2019 | EU suspension of marketing authorization | Formal discontinuation in European markets |

In Vitro Susceptibility Profile

Antibacterial Spectrum

Cinnoxacin demonstrates a **characteristic antibacterial spectrum** primarily focused on aerobic Gram-negative bacilli, with particular efficacy against common uropathogens. Early in vitro studies established that the majority of *Escherichia coli* strains were highly susceptible to **cinoxacin**, with this bacterial group representing the **most susceptible organisms** to this antimicrobial agent. Beyond *E. coli*, **cinoxacin**

exhibited reliable activity against *Klebsiella* species, *Enterobacter* species, *Proteus* species, and *Serratia marcescens*, with most isolates inhibited by drug concentrations of 8 µg/mL or less. [3] This susceptibility profile positioned **cinnoxacin** as a potentially useful agent for treating urinary tract infections, where these pathogens commonly predominate.

The **limitations of cinnoxacin's spectrum** are equally important to recognize. *Pseudomonas aeruginosa* consistently demonstrated resistance to **cinnoxacin**, with minimal inhibitory concentrations (MICs) typically exceeding 64 µg/mL. Similarly, Gram-positive bacteria 普遍 showed intrinsic resistance to **cinnoxacin** at clinically achievable concentrations. [3] [2] This narrow spectrum ultimately limited the clinical utility of **cinnoxacin** compared to later-generation fluoroquinolones, which incorporated a fluorine atom at the C6 position and expanded the antimicrobial coverage to include more Gram-positive organisms and even some *Pseudomonas* species. [1]

Resistance Patterns and Mechanisms

Bacterial resistance to cinnoxacin develops through mechanisms shared among quinolone antibiotics. Early investigations demonstrated that resistance to **cinnoxacin** could be readily induced in vitro through serial passage of bacterial strains on drug-containing agar media. [3] This propensity for resistance development mirrored that observed with nalidixic acid, the prototype quinolone antibiotic. The primary mechanism of resistance involves **chromosomal mutations** in genes encoding the target enzymes DNA gyrase and topoisomerase IV, rather than plasmid-mediated resistance mechanisms. [1]

Cross-resistance patterns between **cinnoxacin** and other quinolones are well documented. A comprehensive study investigating cross-resistance among seven quinolone derivatives (including **cinnoxacin**, ciprofloxacin, nalidixic acid, norfloxacin, and oxolinic acid) demonstrated that selection of resistance to any single agent resulted in **concomitant cross-resistance** to all other drugs in the class. [4] This stepwise decrease in susceptibility occurred regardless of which specific quinolone was used for selection pressure, highlighting the shared resistance mechanisms and potential for class-wide cross-resistance. These findings have important implications for antimicrobial stewardship and testing strategies, as they suggest that resistance to older quinolones like **cinnoxacin** may predict reduced susceptibility to newer generation agents.

Table: In Vitro Susceptibility Profile of Cinnoxacin Against Common Urinary Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC ₉₀ (µg/mL) | Susceptibility Interpretation |
|-------------------------------|-------------------|---------------------------|-------------------------------|
| <i>Escherichia coli</i> | 0.5-4.0 | ≤2 | Susceptible |
| <i>Klebsiella pneumoniae</i> | 1.0-8.0 | 8 | Susceptible |
| <i>Proteus mirabilis</i> | 1.0-8.0 | 8 | Susceptible |
| <i>Enterobacter species</i> | 2.0-8.0 | 8 | Susceptible |
| <i>Serratia marcescens</i> | 4.0-16.0 | 16 | Intermediate |
| <i>Pseudomonas aeruginosa</i> | >64 | >64 | Resistant |
| <i>Staphylococcus aureus</i> | 32->64 | >64 | Resistant |
| <i>Enterococcus faecalis</i> | 32->64 | >64 | Resistant |

Testing Methods and Protocols

Broth Microdilution Method

The **broth microdilution method** represents the reference standard for determining minimal inhibitory concentrations (MICs) of **cinoxacin** against bacterial isolates, providing quantitative results essential for establishing susceptibility breakpoints. This method should be performed in accordance with CLSI guidelines (M07) using **cation-adjusted Mueller-Hinton broth (CAMHB)** as the growth medium. [5] The testing protocol begins with preparation of **cinoxacin** stock solutions at appropriate concentrations, typically starting from a primary stock of 1,280 µg/mL or highest concentration testing, followed by serial two-fold dilutions in CAMHB to achieve the desired concentration range (typically 0.06 µg/mL to 64 µg/mL). [5]

The **inoculum preparation** requires careful standardization to ensure accurate results. Bacterial isolates should be grown on appropriate non-selective media (such as blood agar) for 18-24 hours at 35°C ± 2°C. Several well-isolated colonies of similar morphology are selected and suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, resulting in a bacterial suspension containing approximately 1-2 × 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve the final

inoculum density of 5×10^5 CFU/mL, with each well of the microdilution tray inoculated with 100 μ L of the standardized suspension. [5] The trays are sealed and incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in an ambient air incubator before reading MIC endpoints.

Quality control measures are essential for validating broth microdilution testing. Reference strains including *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853 should be included with each batch of tests, with expected MIC ranges for **cinnoxacin** determined based on historical data. [5] The MIC is defined as the lowest concentration of **cinnoxacin** that completely inhibits visible growth of the organism. For **cinnoxacin**, a characteristic **trailing endpoint** may be observed with some bacterial isolates, particularly Enterobacteriaceae, requiring careful interpretation of partial inhibition patterns.

Agar Dilution Method

The **agar dilution method** serves as an acceptable alternative for **cinnoxacin** susceptibility testing, particularly when evaluating multiple bacterial isolates simultaneously. This method employs Mueller-Hinton agar as the base medium, with **cinnoxacin** incorporated into the agar at serial two-fold dilutions prior to pouring plates. [3] The antimicrobial solutions should be prepared fresh from stock solutions and diluted to twice the desired final concentration, then mixed with an equal volume of molten agar that has been cooled to $48\text{-}50^\circ\text{C}$ to achieve the final drug concentrations.

The **inoculation procedure** for agar dilution involves applying 1-2 μ L of bacterial suspension (standardized to approximately 10^8 CFU/mL, equivalent to a 0.5 McFarland standard) to the surface of the drug-containing agar plates using a multi-point inoculator. This method allows for efficient testing of multiple isolates (typically 32-36) on a single set of plates. Following inoculation, the plates are allowed to dry at room temperature before inverted incubation at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours. [3] The MIC is determined as the lowest concentration of **cinnoxacin** that completely inhibits visible growth, or permits growth of only a single colony or a faint haze.

A significant advantage of the **agar dilution method** is its suitability for evaluating fastidious organisms or testing under specific atmospheric conditions. However, it requires more substantial quantities of antimicrobial agent and medium compared to broth methods, and lacks the convenience of automation. For **cinnoxacin** specifically, early studies established strong correlation ($r = -0.9$) between agar dilution MICs and

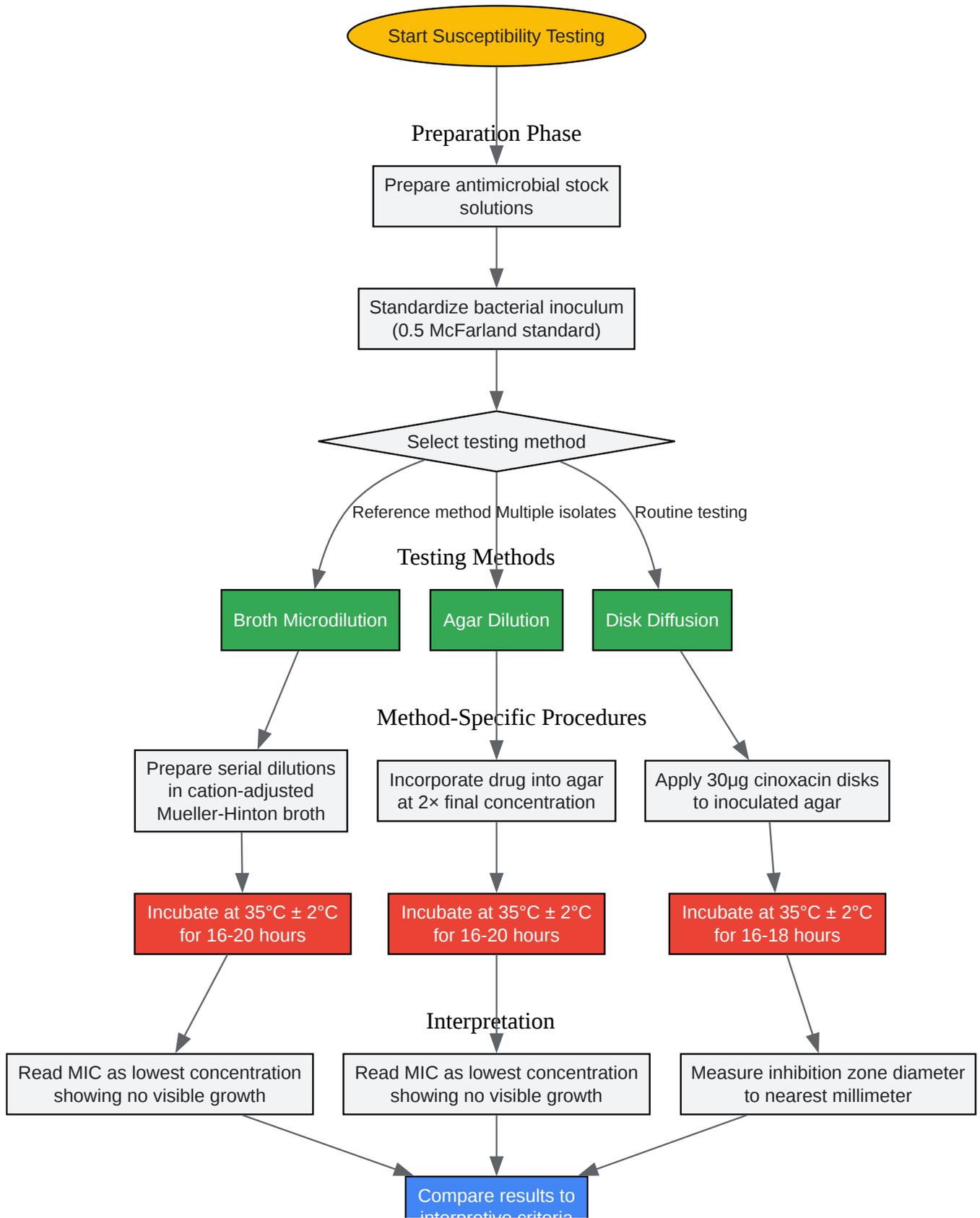
disk diffusion zone diameters, supporting the utility of this method for establishing reference susceptibility data. [3]

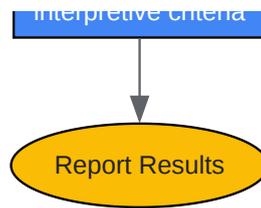
Disk Diffusion Method

The **disk diffusion method** (Kirby-Bauer) provides a simple, cost-effective approach for **cinoxacin** susceptibility testing in routine clinical laboratories. This method should be performed according to CLSI guidelines (M02) using Mueller-Hinton agar plates that have been poured to a uniform depth of 4 mm. [3] [5] The bacterial inoculum is prepared by direct colony suspension method, adjusting to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Within 15 minutes of standardization, a sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the entire surface of the agar plate.

Cinnoxacin-impregnated disks containing 30 µg of drug are applied to the inoculated surface using sterile forceps or an automated dispenser, with light pressure to ensure complete contact. The plates are inverted and incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-18 hours in an ambient air incubator. Following incubation, the **diameter of inhibition** zones is measured to the nearest millimeter using calipers or an automated zone reader, including the diameter of the disk itself. [3] Measurements should be made from the back of the plate against a dark, non-reflective background with reflected light.

For **cinoxacin**, early studies established that zones of inhibition using a 30-µg disk correlated well with agar-dilution minimal inhibitory concentrations ($r = -0.9$), supporting the utility of disk diffusion as a reliable method for detecting susceptibility. [3] However, it is important to note that specific interpretive criteria for **cinoxacin** disk diffusion have not been formally established in recent CLSI guidelines, reflecting the discontinued status of this drug in clinical practice.





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Interpretive Criteria and Breakpoints

Regulatory Status and Standards

The **interpretive criteria** for **cinnoxacin** susceptibility testing have evolved significantly since the drug's initial introduction, reflecting broader changes in understanding of quinolone resistance patterns and pharmacokinetic-pharmacodynamic relationships. Currently, the FDA does not recognize formal susceptibility test interpretive criteria (breakpoints) for **cinnoxacin**, as indicated by its absence from the list of antibacterial drugs with recognized standards in the FDA database. [6] This regulatory position aligns with the discontinued status of **cinnoxacin** in clinical practice and the absence of recent clinical trials establishing correlation between in vitro susceptibility and clinical outcomes using contemporary methodologies.

Historical breakpoints for **cinnoxacin** were established prior to the major revisions implemented for quinolone antibiotics in 2019 by the Clinical and Laboratory Standards Institute (CLSI). These revisions, which primarily affected fluoroquinolone breakpoints for Enterobacterales, were prompted by evidence suggesting that previous breakpoints were too high to detect low-level resistance that could lead to treatment failure. [5] While **cinnoxacin** itself was not specifically addressed in these revisions, the underlying principles regarding the clinical relevance of low-level resistance apply broadly across the quinolone class. Researchers working with historical data should exercise caution when comparing pre- and post-revision breakpoints, as categorical interpretations may differ significantly for borderline isolates.

Application of Breakpoints

For research purposes, **historical interpretive criteria** for **cinoxacin** can be applied to in vitro susceptibility data to categorize bacterial isolates as susceptible, intermediate, or resistant. Based on pre-2019 standards and early clinical studies, tentative breakpoints for **cinoxacin** can be established as follows: susceptible ≤ 1 $\mu\text{g/mL}$, intermediate 2 $\mu\text{g/mL}$, and resistant ≥ 4 $\mu\text{g/mL}$. [3] [1] These values align with the documented MIC90 values for susceptible Enterobacteriaceae (typically $2-8$ $\mu\text{g/mL}$) and acknowledge the importance of achieving adequate urinary concentrations for treating UTIs, the primary indication for **cinoxacin**.

The **pharmacokinetic profile** of **cinoxacin** supports these tentative breakpoints for urinary tract infections. Following oral administration of standard doses (500 mg twice daily or 250 mg four times daily), **cinoxacin** achieves peak serum concentrations of approximately $15-20$ $\mu\text{g/mL}$ within 1-3 hours, with approximately 50-55% of the administered dose excreted unchanged in the urine. [7] [2] Urine concentrations remain well above the MIC for susceptible urinary pathogens for extended periods, with levels exceeding 100 $\mu\text{g/mL}$ maintained for up to 12 hours after dosing. This pharmacokinetic profile creates a favorable situation for treating urinary tract infections, where high drug concentrations at the site of infection can overcome borderline in vitro resistance.

Important limitations exist when applying these breakpoints to infections outside the urinary tract. For systemic infections, the serum concentrations achieved with standard dosing may be insufficient to reliably treat pathogens with MICs above 1 $\mu\text{g/mL}$, suggesting that the susceptible breakpoint should potentially be set lower for non-urinary infections. However, formal clinical correlation studies supporting specific breakpoints for non-urinary infections are lacking, reflecting the historical focus on UTI treatment with **cinoxacin**.

Table: Comparison of Quinolone Generations and Breakpoint Evolution

| Generation | Representative Agents | Historical MIC Breakpoints (Enterobacteriaceae) | Key Spectrum Limitations |
|-------------------|---------------------------|--|--|
| First Generation | Cinoxacin, Nalidixic Acid | Susceptible ≤ 1 $\mu\text{g/mL}$ (tentative) | No reliable activity against Pseudomonas, Gram-positives |
| Second Generation | Ciprofloxacin, Ofloxacin | Susceptible ≤ 0.5 $\mu\text{g/mL}$ (pre-2019) | Limited streptococcal coverage |

| Generation | Representative Agents | Historical MIC Breakpoints (Enterobacteriaceae) | Key Spectrum Limitations |
|-------------------|----------------------------|---|---------------------------------|
| Third Generation | Levofloxacin | Susceptible ≤ 1 $\mu\text{g/mL}$ (pre-2019) | Improved Gram-positive coverage |
| Fourth Generation | Moxifloxacin, Gemifloxacin | Susceptible ≤ 0.25 $\mu\text{g/mL}$ (pre-2019) | Anaerobic activity |

Quality Control and Validation

Reference Strains and Ranges

Quality control (QC) procedures are essential components of reliable **cinoxacin** susceptibility testing, ensuring both the accuracy of results and the performance of testing materials. For broth microdilution and agar dilution methods, appropriate reference strains should be included with each batch of tests. *Escherichia coli* ATCC 25922 serves as the primary QC strain for **cinoxacin** testing, with expected MIC ranges based on historical data. [5] For disk diffusion methods, both *E. coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853 should be tested regularly to monitor performance of **cinoxacin** disks and media.

The **expected QC ranges** for **cinoxacin** have not been formally established in contemporary CLSI documents due to the drug's discontinued status. However, based on historical data and the chemical similarities to nalidixic acid, tentative QC ranges can be proposed for research purposes. For *E. coli* ATCC 25922, the expected MIC range for **cinoxacin** is likely 0.25-1 $\mu\text{g/mL}$ by broth microdilution, with corresponding disk diffusion zone diameters of 23-29 mm for a 30- μg disk. [3] These proposed ranges should be verified in each laboratory using characterized reference materials.

Documentation of QC results should follow standard laboratory procedures, with regular analysis using statistical quality control methods such as Levey-Jennings charts to monitor performance over time. Any deviation from expected QC ranges should trigger investigation into potential causes, including issues with antimicrobial potency, media quality, inoculum density, or incubation conditions. For **cinoxacin** specifically, degradation of stock solutions over time represents a potential source of variability, emphasizing the

importance of proper storage conditions (-70°C or below for long-term storage) and periodic assessment of solution integrity.

Troubleshooting and Method Validation

Method verification is particularly important when implementing **cinoxacin** susceptibility testing in a research setting, given the absence of contemporary standardized procedures. This process should include parallel testing of a challenge set of bacterial isolates (n=20-30) representing a range of susceptibility categories using both the proposed method and a reference method if available. Essential performance criteria include **categorical agreement** (≥90% essential agreement), with no very major errors (false susceptible) and fewer than 3% major errors (false resistant). [5]

Common **technical issues** affecting **cinoxacin** susceptibility testing include trailing endpoints in broth microdilution methods, which can make MIC determination challenging for some bacterial isolates. This phenomenon, characterized by gradually diminishing growth across several concentrations rather than an abrupt endpoint, requires standardized reading criteria to ensure consistency. For **cinoxacin**, the MIC should be read at the concentration that shows approximately 80% inhibition of growth compared to the drug-free control well. [3] Additionally, the impact of inoculum density on MIC results should be recognized, with higher inocula (exceeding 5×10^5 CFU/mL) potentially resulting in elevated MICs due to the presence of subpopulations with reduced susceptibility.

Medium-related variables can also influence **cinoxacin** susceptibility results. The pH of Mueller-Hinton media should be maintained between 7.2 and 7.4, as acidic conditions may enhance the activity of **cinoxacin** while alkaline conditions may reduce it. Similarly, the cation content (particularly calcium and magnesium concentrations) of the medium should comply with CLSI specifications, as deviations can affect the activity of quinolone antibiotics. For laboratories implementing **cinoxacin** testing for research purposes, method validation should include documentation of these critical parameters and their control.

Clinical Applications and Limitations

Pharmacokinetic/Pharmacodynamic Relationships

The **pharmacokinetic properties** of **cinoxacin** directly inform the interpretation of susceptibility testing results and their clinical correlation. **Cinoxacin** demonstrates excellent oral bioavailability approaching 100%, with peak serum concentrations achieved within 1-3 hours after administration. [7] [2] The drug exhibits moderate protein binding (60-80%) and a serum half-life of approximately 1.5 hours in individuals with normal renal function. Importantly, **cinoxacin** achieves **high urinary concentrations**, with approximately 50-55% of the administered dose excreted unchanged in the urine, resulting in drug levels that substantially exceed the MICs of susceptible uropathogens for extended periods. [7]

The **pharmacodynamic profile** of **cinoxacin** aligns with concentration-dependent bacterial killing, a characteristic shared with other quinolone antibiotics. The primary pharmacokinetic/pharmacodynamic (PK/PD) index correlating with efficacy is the ratio of the area under the concentration-time curve to MIC (AUC/MIC), with a target value of approximately 100-125 for Gram-negative pathogens. [1] For uncomplicated urinary tract infections, where exceptionally high urinary concentrations are achieved, the clinical breakpoints may be higher than those predictive of systemic efficacy, as the drug concentration at the primary infection site substantially exceeds serum levels.

Special population considerations must be acknowledged when interpreting susceptibility data. Patients with renal impairment exhibit significantly prolonged **cinoxacin** half-lives (exceeding 10 hours in severe impairment), potentially necessitating dosage adjustment to prevent accumulation while maintaining therapeutic efficacy. [2] Conversely, the presence of food delays **cinoxacin** absorption and reduces peak concentrations by approximately 30%, though total bioavailability remains unchanged. These factors highlight the importance of considering host factors when extrapolating in vitro susceptibility results to clinical predictions.

Clinical Relevance and Contemporary Significance

While **cinoxacin** has been **discontinued from clinical use**, its significance in antimicrobial research persists for several important reasons. First, **cinoxacin** serves as a representative first-generation quinolone for historical comparisons with contemporary agents, allowing researchers to track the evolution of resistance patterns and cross-resistance relationships within this important antibiotic class. [4] [2] Studies examining preserved bacterial isolates from the era of **cinoxacin** usage provide valuable baseline data against which current resistance trends can be compared.

The **cross-resistance patterns** observed with **cinoxacin** have implications for contemporary antimicrobial stewardship. The demonstration that selection of resistance to any single quinolone confers cross-resistance to other agents in the class underscores the importance of careful quinolone usage to preserve the utility of all drugs in this class. [4] Furthermore, understanding the resistance trajectories from first-generation to contemporary quinolones informs predictive models of resistance development for newly introduced agents.

From a **drug development perspective**, **cinoxacin** represents an important chemical scaffold upon which later-generation quinolones were built. The structure-activity relationships demonstrated by **cinoxacin** and its contemporaries informed the strategic chemical modifications that yielded fluoroquinolones with expanded spectra and improved potency. Contemporary researchers continue to study these early quinolones to identify novel structural features that might overcome emerging resistance mechanisms or improve safety profiles, ensuring the ongoing relevance of **cinoxacin** susceptibility data in modern antibacterial research.

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Cinoxacin Susceptibility Testing Breakpoints and Interpretation]. Smolecule, [2026]. [Online PDF]. Available at:

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